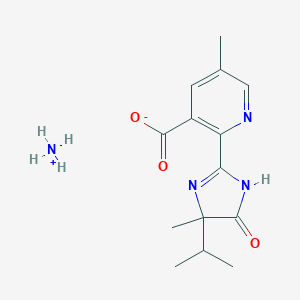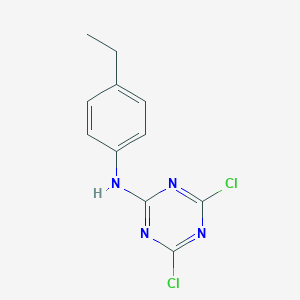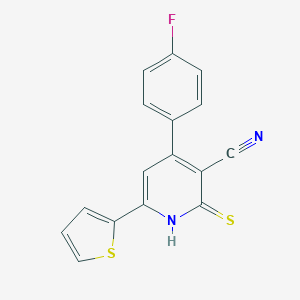![molecular formula C21H16N2O B220089 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzo[f]chromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the modulation of various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. The compound also acts as a scavenger of free radicals, thereby reducing oxidative stress in the body. Furthermore, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to protect against oxidative stress, which is known to contribute to the development of various diseases. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its diverse biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the development of new drugs. Moreover, the synthesis method for the compound has been optimized to achieve high yields and purity, which makes it easier to use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One of the potential applications of the compound is in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the compound can be further modified to enhance its biological activities and reduce its toxicity. There is also a need for further studies to understand the mechanism of action of the compound and its potential interactions with other drugs. Furthermore, the compound can be studied for its potential use in agriculture, as it has been found to possess antimicrobial and antifungal properties. Overall, the study of this compound holds great promise for the development of new drugs and the advancement of scientific research.
Métodos De Síntesis
The synthesis of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 4-methylphenyl-1,2-diamine with 2-cyano-3-(4-methylphenyl)-1H-benzo[f]chromene in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been found to possess antimicrobial and antifungal properties.
Propiedades
Fórmula molecular |
C21H16N2O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17(12-22)21(23)24-18-11-10-14-4-2-3-5-16(14)20(18)19/h2-11,19H,23H2,1H3 |
Clave InChI |
GJXOFFTYFZCNAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)






![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)

